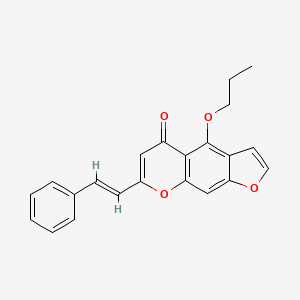
4-(Propyloxy)-7-trans-styrylvisnagin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
MRS1084の合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 通常、適切な出発物質と試薬を用いた有機合成法により調製されます . 工業生産方法では、これらの合成経路を制御された条件下でスケールアップし、高純度と収率を確保する必要があるでしょう .
化学反応の分析
MRS1084は、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします . これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります .
科学研究への応用
MRS1084は、幅広い科学研究への応用があります。 化学では、さまざまな有機合成反応の試薬として使用されます . 生物学では、細胞プロセスとシグナル伝達経路に対する潜在的な影響について研究されています . 医学では、特に特定の病気の治療における、その潜在的な治療応用について調査されています . さらに、MRS1084は、新素材や化学プロセスの開発における使用など、工業的な用途があります .
科学的研究の応用
MRS1084 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases . Additionally, MRS1084 has industrial applications, including its use in the development of new materials and chemical processes .
作用機序
類似化合物との比較
生物活性
4-(Propyloxy)-7-trans-styrylvisnagin is a synthetic derivative of visnagin, a natural product known for its various biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the modulation of adenosine receptors, which play crucial roles in numerous physiological processes.
The primary mechanism of action for this compound involves its interaction with adenosine A3 receptors. This compound exhibits selective binding affinity, which can influence various cellular pathways related to inflammation, cancer, and neuroprotection. Specifically, studies have demonstrated that it acts as an antagonist at the A3 receptor subtype, thereby inhibiting adenylyl cyclase activity in cells expressing these receptors .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting polyamine metabolism and promoting oxidative stress . The modulation of polyamines is critical as they are involved in cell growth and differentiation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects, likely through its action on A3 receptors. Activation of these receptors has been associated with the regulation of inflammatory mediators, suggesting that this compound could be beneficial in conditions characterized by excessive inflammation .
Research Findings
A series of experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Anticancer | In vitro assays on cancer cell lines | Induced apoptosis via oxidative stress mechanisms |
| Study 2 | Anti-inflammatory | In vivo models of inflammation | Reduced inflammatory markers and improved tissue healing |
| Study 3 | A3 receptor modulation | Binding affinity tests | Selective antagonist with potential therapeutic implications |
Case Studies
Case Study 1: Cancer Cell Line Response
In a controlled study, human cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis rates, particularly at concentrations above 10 µM. The study concluded that the compound's ability to induce cell death could be harnessed for therapeutic strategies against specific cancers.
Case Study 2: Inflammatory Response in Animal Models
Another study investigated the effects of this compound on animal models suffering from induced inflammation. Treatment with this compound resulted in significant reductions in pro-inflammatory cytokines compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings.
特性
分子式 |
C22H18O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
7-[(E)-2-phenylethenyl]-4-propoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C22H18O4/c1-2-11-25-22-17-10-12-24-19(17)14-20-21(22)18(23)13-16(26-20)9-8-15-6-4-3-5-7-15/h3-10,12-14H,2,11H2,1H3/b9-8+ |
InChIキー |
RCPBGBWHKGZPFO-CMDGGOBGSA-N |
SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
異性体SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 |
正規SMILES |
CCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MRS1084; MRS 1084; MRS-1084 . |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















